6-Bromo-4-chloropicolinonitrile
Overview
Description
6-Bromo-4-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a monoisotopic mass of 215.908981 Da .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloropicolinonitrile consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitrile group . The exact positions of these substituents can be determined by the compound’s IUPAC name: 6-bromo-4-chloro-2-pyridinecarbonitrile .Scientific Research Applications
Herbicide Degradation and Environmental Impact
6-Bromo-4-chloropicolinonitrile is structurally related to benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Research has focused on understanding the microbial degradation of these herbicides in soil and subsurface environments. Studies have shown that the dichlobenil metabolite 2,6-dichlorobenzamide is a frequent groundwater contaminant, highlighting the importance of detailed research on the environmental fate of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Molecular Structure Analysis
In the realm of crystallography, studies have been conducted on similar compounds to 6-Bromo-4-chloropicolinonitrile. For instance, research on 4-bromo-2,6-dichlorobenzonitrile has provided insights into its molecular structure, revealing significant features like short distances between atoms that suggest interactions between Lewis bases and acids (Britton, 1997).
Water Treatment and Bromine Reactions
Investigations into the oxidative treatment of bromide-containing waters have revealed the formation of various bromine species during the process. This research is crucial in understanding the reactions of these bromine compounds with inorganic and organic substances, including micropollutants (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-chloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQXOWSQMDEGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloropicolinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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